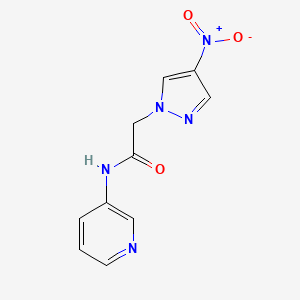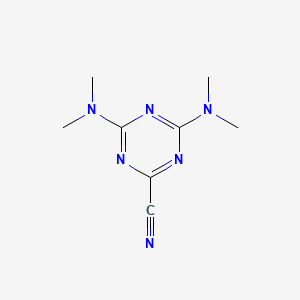![molecular formula C18H16N6 B11494688 N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11494688.png)
N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a chemical compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with benzyl groups attached to the nitrogen atoms. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a two-step diazotization-nitrification method or a one-step direct nitration reaction can be employed . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a USP28 inhibitor, it binds to the active site of the enzyme, preventing its deubiquitinating activity. This inhibition can lead to the accumulation of ubiquitinated proteins, affecting various cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: This compound shares the triazolopyrimidine core but lacks the benzyl groups.
N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine: This compound has a similar structure with additional chlorobenzyl substitution.
Uniqueness
N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to selectively inhibit USP28 makes it a valuable tool in cancer research and potential therapeutic development .
Properties
Molecular Formula |
C18H16N6 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N,3-dibenzyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C18H16N6/c1-3-7-14(8-4-1)11-19-17-16-18(21-13-20-17)24(23-22-16)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,20,21) |
InChI Key |
VCBRBACCQARICR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(N=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11494614.png)
![7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11494626.png)
![Butanamide, N-[[5-(4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B11494627.png)
![4-[4-(5-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine](/img/structure/B11494628.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11494629.png)
![3-(4-methoxyphenyl)-N-{1-[4-(4-methylpiperazin-1-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B11494633.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11494640.png)


![ethyl 4-[({[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11494670.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)pyridine-4-carboxamide](/img/structure/B11494684.png)
![3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494687.png)
![2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11494689.png)
![3-[4-ethoxy-6-(hexylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11494692.png)
